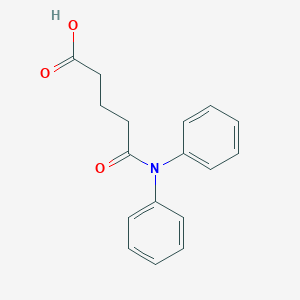
5-(Diphenylamino)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Diphenylamino)-5-oxopentanoic acid, also known as 5-DOPA, is a synthetic derivative of the amino acid tyrosine that has been used in scientific research for its biochemical and physiological effects. It is a white crystalline solid with a melting point of 112-114 °C and a molecular weight of 230.28 g/mol. 5-DOPA is a versatile compound that has been used in various applications, from drug development to biochemical studies.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of 5-(Diphenylamino)-5-oxopentanoic acid can be achieved through a multi-step process involving several reactions.
Starting Materials
Benzene, Bromobenzene, Diethyl malonate, Potassium carbonate, Sodium hydride, Diphenylamine, Ethyl acetoacetate, Sodium hydroxide, Hydrochloric acid, Sodium nitrite, Sulfuric acid
Reaction
Step 1: Synthesis of 2,2-diphenylacetic acid by reacting benzene with bromobenzene in the presence of sodium hydride and diethyl malonate., Step 2: Esterification of 2,2-diphenylacetic acid with ethyl acetoacetate in the presence of sulfuric acid to form ethyl 2-(2,2-diphenylacetyl)acetate., Step 3: Hydrolysis of ethyl 2-(2,2-diphenylacetyl)acetate with sodium hydroxide to form 2-(2,2-diphenylacetyl)acetic acid., Step 4: Diazotization of diphenylamine with sodium nitrite and hydrochloric acid to form diazophenylamine., Step 5: Coupling of 2-(2,2-diphenylacetyl)acetic acid with diazophenylamine in the presence of potassium carbonate to form 5-(Diphenylamino)-5-oxopentanoic acid.
Scientific Research Applications
5-(Diphenylamino)-5-oxopentanoic acid has been used in various scientific research applications. It has been used as a tool to study the regulation of neurotransmitter metabolism in the brain, as well as to study the role of tyrosine hydroxylase in the synthesis of catecholamines. 5-(Diphenylamino)-5-oxopentanoic acid has also been used as a substrate for the enzyme tyrosine hydroxylase, which is involved in the synthesis of the neurotransmitters dopamine and norepinephrine. 5-(Diphenylamino)-5-oxopentanoic acid has been used to study the metabolism of these neurotransmitters in the brain and to investigate their role in behavior and cognition.
Mechanism Of Action
5-(Diphenylamino)-5-oxopentanoic acid is an agonist of the enzyme tyrosine hydroxylase, which is responsible for the conversion of tyrosine to L-DOPA. 5-(Diphenylamino)-5-oxopentanoic acid is then converted to dopamine by the enzyme dopa decarboxylase. The dopamine is then converted to norepinephrine by the enzyme dopamine-beta-hydroxylase. The norepinephrine is then metabolized by the enzyme monoamine oxidase.
Biochemical And Physiological Effects
5-(Diphenylamino)-5-oxopentanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the synthesis of catecholamines, such as dopamine and norepinephrine, in the brain. It has also been shown to increase the release of these neurotransmitters from nerve endings. 5-(Diphenylamino)-5-oxopentanoic acid has been shown to have an antidepressant-like effect in animal models of depression. It has also been shown to have an anxiolytic-like effect in animal models of anxiety.
Advantages And Limitations For Lab Experiments
The use of 5-(Diphenylamino)-5-oxopentanoic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. It is also a relatively stable compound and can be stored for long periods of time. However, there are some limitations to the use of 5-(Diphenylamino)-5-oxopentanoic acid in laboratory experiments. It is not a very potent compound and may require large doses to produce the desired effects. Additionally, it has a short half-life, which may limit its use in some experiments.
Future Directions
The potential future directions for 5-(Diphenylamino)-5-oxopentanoic acid research are numerous. It could be used to further investigate the role of tyrosine hydroxylase in the synthesis of catecholamines. It could also be used to study the role of catecholamines in behavior and cognition. Additionally, it could be used to further investigate the biochemical and physiological effects of 5-(Diphenylamino)-5-oxopentanoic acid and its potential therapeutic applications. Finally, 5-(Diphenylamino)-5-oxopentanoic acid could be used to investigate the metabolism of other neurotransmitters, such as serotonin and glutamate.
properties
IUPAC Name |
5-oxo-5-(N-phenylanilino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-16(12-7-13-17(20)21)18(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJMFJOZOGJHNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Diphenylamino)-5-oxopentanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

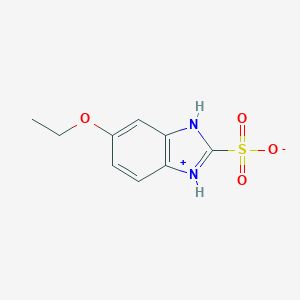
![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoic acid](/img/structure/B510271.png)
![2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B510273.png)
![8-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}quinoline](/img/structure/B510276.png)
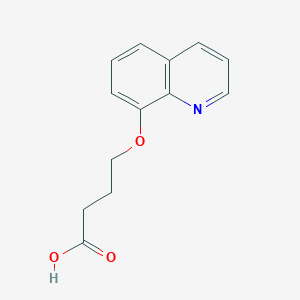
![N-[3-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B510286.png)
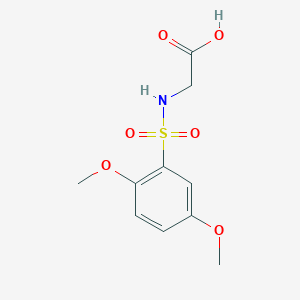
![3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid](/img/structure/B510338.png)
![5-(2-Isopropyl-5-methyl-phenoxymethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B510339.png)
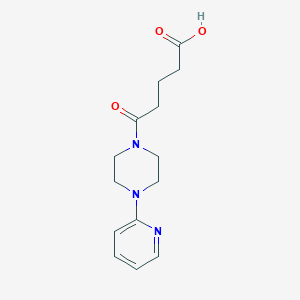
![[2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid](/img/structure/B510345.png)
![4-[2-(4-chlorophenyl)-4,5-dimethyl-1H-imidazol-1-yl]aniline](/img/structure/B510347.png)
![{2-Oxo-2-[(4-phenoxyphenyl)amino]ethoxy}acetic acid](/img/structure/B510357.png)
![5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B510365.png)